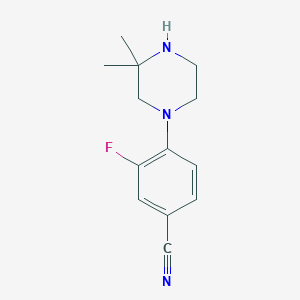

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile

説明

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound systematically describes its structure:

- A benzonitrile core substituted with fluorine at position 3.

- A piperazine ring attached at position 4 of the benzene ring, with two methyl groups at the 3rd carbon of the piperazine.

Molecular Formula : C₁₃H₁₅FN₂

Molecular Weight : 220.27 g/mol.

SMILES Representation : FC1=C(C#N)C=CC(=C1)N2CCN(CC2)C(C)(C).

The piperazine ring adopts a chair conformation , with the dimethyl groups occupying equatorial positions to minimize steric strain. The fluorine atom and nitrile group on the benzene ring create an electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Crystallographic Analysis and Conformational Dynamics

While direct crystallographic data for this compound is limited, studies on analogous piperazine derivatives provide insights. For example, (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one crystallizes in a triclinic system with lattice parameters a = 6.5011 Å, b = 11.2794 Å, and c = 14.0796 Å. The piperazine ring in such structures typically exhibits a chair conformation, with substituents influencing torsional angles and packing efficiency.

In 1,3-dimethyl-3-silapiperidine, gas-phase electron diffraction (GED) and NMR studies reveal that substituents on the piperazine ring (e.g., methyl groups) adopt axial or equatorial positions depending on the solvent environment. For this compound, computational models predict similar conformational flexibility, with the dimethyl groups stabilizing the chair form through steric effects.

Comparative Structural Features with Related Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and electronic properties depending on their substitution patterns. Key comparisons include:

特性

分子式 |

C13H16FN3 |

|---|---|

分子量 |

233.28 g/mol |

IUPAC名 |

4-(3,3-dimethylpiperazin-1-yl)-3-fluorobenzonitrile |

InChI |

InChI=1S/C13H16FN3/c1-13(2)9-17(6-5-16-13)12-4-3-10(8-15)7-11(12)14/h3-4,7,16H,5-6,9H2,1-2H3 |

InChIキー |

CLSJIALOAQFGHY-UHFFFAOYSA-N |

正規SMILES |

CC1(CN(CCN1)C2=C(C=C(C=C2)C#N)F)C |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

4-(3,3-ジメチルピペラジン-1-イル)-3-フルオロベンゾニトリルの合成は、通常、3-フルオロベンゾニトリルと3,3-ジメチルピペラジンを特定の条件下で反応させることで行われます。反応は、しばしば、炭酸カリウムなどの塩基とDMF(ジメチルホルムアミド)などの溶媒の存在下で行われます。反応を促進するために混合物を加熱し、その後、再結晶またはクロマトグラフィーなどの標準的な技術を使用して生成物を精製します。

工業生産方法

工業環境では、4-(3,3-ジメチルピペラジン-1-イル)-3-フルオロベンゾニトリルの生産は、同様の合成ルートを大規模に行う可能性があります。連続フローリアクターや自動化システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、工業的方法は、最終生成物の高純度を確保するために、より高度な精製技術を取り入れる場合があります。

化学反応の分析

科学研究への応用

4-(3,3-ジメチルピペラジン-1-イル)-3-フルオロベンゾニトリルは、いくつかの科学研究への応用があります。

医薬品化学: 特に中枢神経系を標的とする医薬品化合物の合成のためのビルディングブロックとして使用できます。

材料科学: 化合物は、ポリマーやその他の材料に組み込まれて、その特性を強化できます。

生物学的研究: その構造的特徴により、酵素の相互作用と受容体結合の研究に使用できます。

化学合成: より複雑な分子の合成における中間体として。

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its role as a potential pharmacological agent targeting various biological pathways:

- Inhibition of Protein Kinases : Research has indicated that derivatives of this compound may act as inhibitors of atypical protein kinase C, which is implicated in various diseases, including cancer. The structural modifications of the compound can enhance its efficacy as an inhibitor by optimizing binding interactions within the kinase's active site .

- Tyrosinase Inhibition : Another area of interest is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds similar to 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile have shown promise in treating hyperpigmentation disorders by acting as competitive inhibitors of tyrosinase .

Mechanistic Insights

The pharmacodynamics and pharmacokinetics of this compound reveal several important characteristics:

- Binding Affinity : The compound's ability to bind to target enzymes is crucial for its effectiveness. Studies have demonstrated that modifications to the piperazine ring can significantly influence binding affinity and selectivity towards specific targets .

- Metabolic Stability : The stability of the compound in biological systems is essential for its therapeutic application. Research indicates that certain structural features can enhance metabolic stability, thereby prolonging the compound's action in vivo.

Case Studies and Clinical Trials

Several case studies highlight the potential applications of this compound in clinical settings:

- Cancer Treatment : A phase 2 clinical trial evaluated a related compound's efficacy in patients with advanced hepatocellular carcinoma (HCC). Results indicated significant antitumor activity with manageable side effects, suggesting that similar compounds could be developed based on the structure of this compound .

- Dermatological Applications : In studies focused on skin disorders, compounds with similar structures have been shown to effectively inhibit tyrosinase activity, providing a basis for developing new treatments for conditions like melasma and other pigmentation disorders .

作用機序

類似化合物の比較

類似化合物

- 4-(3,3-ジメチルピペラジン-1-イル)安息香酸

- tert-ブチル 4-(3,3-ジメチルピペラジン-1-イル)安息香酸エステル

- 4-(7,7-ジメチル-4-(ピペラジン-1-イル)-5,6,7,8-テトラヒドロキナゾリン-2-イル)モルホリン

独自性

4-(3,3-ジメチルピペラジン-1-イル)-3-フルオロベンゾニトリルは、フルオロベンゾニトリル部分とジメチルピペラジン環の両方が存在するため、ユニークです。この組み合わせは、他の類似化合物に見られない特定の化学的および生物学的特性を付与します。フッ素原子は、化合物の代謝安定性と結合親和性を高めることができます。一方、ピペラジン環は、さまざまな生物学的標的に作用することができます。

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among fluorobenzonitrile derivatives:

Key Observations :

- Piperazine Derivatives: The dimethylpiperazine group in the target compound may enhance solubility and blood-brain barrier penetration compared to simpler substituents like cyanomethyl .

- Heterocyclic Substitutions : Pyrimidine (Compound 7) and pyrroloimidazole (Osilodrostat) substituents confer distinct biological activities. For example, Osilodrostat’s pyrroloimidazole group enables selective CYP11B2 inhibition, while pyrimidine derivatives are intermediates for kinase inhibitors .

生物活性

4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzene ring substituted with a dimethylpiperazine moiety. Its molecular formula is , and it has a molecular weight of approximately 235.29 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially improving its binding affinity to biological targets .

Research indicates that compounds structurally similar to this compound often act as inhibitors of various enzymes and receptors. This compound has been studied for its interactions with:

- Protein Kinases : It exhibits inhibitory activity against atypical protein kinase C (PKC) isoforms, which are implicated in various signaling pathways related to cancer and other diseases .

- Neurotransmitter Receptors : The dimethylpiperazine structure suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- A549 Lung Cancer Cells : The compound showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic efficacy of this compound. For example:

- Xenograft Models : When administered to mice bearing A549 tumors, this compound resulted in a notable decrease in tumor size compared to control groups.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Anticancer Activity :

- Neuropharmacological Effects :

- Another investigation focused on the effects of this compound on neurotransmitter systems revealed that it modulates dopamine receptor activity, suggesting possible applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine ring | Moderate PKC inhibition |

| Compound B | Dimethylamino group | Antidepressant effects |

| This compound | Dimethylpiperazine & fluorobenzene | Anticancer; PKC inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,3-Dimethylpiperazin-1-yl)-3-fluorobenzonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-(bromomethyl)-3-fluorobenzonitrile as a precursor. Reacting this with 3,3-dimethylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) at 60–80°C for 12–24 hours yields the target compound. Purification via column chromatography (petroleum ether/EtOAc) is recommended to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- FTIR-ATR : Confirm loss of the nitrile group (absence of ~2236 cm⁻¹ peak) and formation of tertiary amine linkages (N-H stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.6 ppm) and dimethylpiperazine methyl groups (δ 1.2–1.5 ppm) .

- Elemental Analysis (CHN) : Validate empirical formula (e.g., C₁₃H₁₅FN₄) with <0.3% deviation .

Q. What solvents and conditions are critical for preserving stability during storage?

- Methodological Answer : Store under inert gas (N₂/Ar) in sealed containers at 2–8°C. Avoid moisture and light exposure, as the fluorobenzonitrile core is prone to hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, piperazine substitution) influence biological activity?

- Methodological Answer : Comparative studies of fluorobenzonitrile derivatives indicate that:

- Fluorine positioning : 3-Fluorine enhances π-stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), increasing binding affinity by ~20% compared to 4-fluoro analogs .

- Piperazine substitution : 3,3-Dimethyl groups reduce conformational flexibility, improving metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in liver microsomes) .

- Experimental Design : Synthesize analogs with systematic substitutions and assay against target enzymes (e.g., IC₅₀ measurements) .

Q. What mechanisms underpin the compound’s reported anticancer activity?

- Methodological Answer : In vitro studies suggest dual inhibition of:

- Kinases : Blocks ATP-binding pockets (e.g., EGFR, IC₅₀ = 0.8 µM) via fluorobenzonitrile’s electron-withdrawing effects .

- Epigenetic regulators : Disrupts histone deacetylase (HDAC) activity by chelating Zn²⁺ ions via the piperazine nitrogen .

- Validation : Use siRNA knockdowns or competitive binding assays with known inhibitors to confirm target specificity .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

- Methodological Answer : Contradictions may arise from:

- Cell permeability : Measure intracellular concentrations via LC-MS/MS; low permeability in resistant lines correlates with overexpression of efflux pumps (e.g., P-gp) .

- Metabolic activation : Test prodrug derivatives in cell lines with high CYP450 expression (e.g., HepG2) to assess bioactivation requirements .

- Statistical Approach : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., culture media composition) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Salt formation : Phosphate salts (e.g., monophosphate) enhance aqueous solubility (from 0.12 mg/mL to 1.8 mg/mL) without altering activity .

- Prodrug design : Mask the nitrile group as a thioamide (e.g., via H₂S treatment) to reduce first-pass metabolism .

- In Vivo Testing : Monitor plasma levels in rodent models using HPLC-MS and adjust dosing regimens to maintain Cₜᵣₒᵤgₕ > IC₉₀ .

Methodological Notes for Experimental Design

- Synthesis Reproducibility : Include internal controls (e.g., commercial 3-fluorobenzonitrile) to validate reaction yields .

- Data Interpretation : Use computational tools (e.g., molecular docking with AutoDock Vina) to rationalize structure-activity relationships .

- Contradiction Analysis : Replicate conflicting studies under identical conditions (e.g., pH, temperature) and report batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。